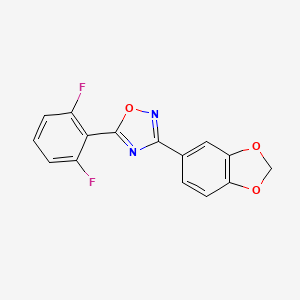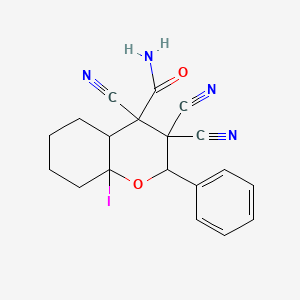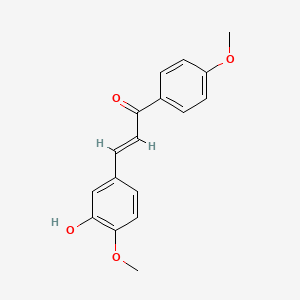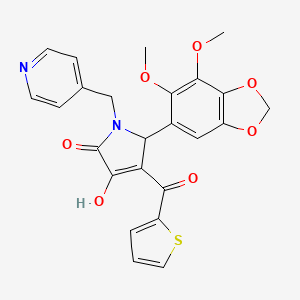
N'-(3-Chloro-4-fluorophenyl)-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-N-(4-methylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(3-Chloro-4-fluorophenyl)-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-N-(4-methylphenyl)urea is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-Chloro-4-fluorophenyl)-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-N-(4-methylphenyl)urea typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiophenol with an appropriate aldehyde under acidic conditions.
Substitution Reactions: The 3-chloro-4-fluoroaniline is then reacted with the synthesized thiazole derivative in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the urea linkage.
Final Assembly: The final compound is obtained by reacting the intermediate with 4-methylphenyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N’-(3-Chloro-4-fluorophenyl)-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-N-(4-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Substitution: Halogen atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols, or alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, N’-(3-Chloro-4-fluorophenyl)-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-N-(4-methylphenyl)urea is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may act as an anti-inflammatory, antimicrobial, or anticancer agent, depending on its interaction with biological targets.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N’-(3-Chloro-4-fluorophenyl)-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-N-(4-methylphenyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit an enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its substrate.
Comparison with Similar Compounds
Similar Compounds
- N’-(3-Chloro-4-fluorophenyl)-N-(4-methylphenyl)urea
- N’-(3-Chloro-4-fluorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)urea
- N’-(4-Fluorophenyl)-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-N-(4-methylphenyl)urea
Uniqueness
N’-(3-Chloro-4-fluorophenyl)-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-N-(4-methylphenyl)urea stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its thiazole ring, combined with the chloro and fluoro substitutions, provides a distinctive profile that can be exploited for various applications.
This compound’s versatility and potential make it a valuable subject for ongoing research and development across multiple scientific disciplines.
Properties
Molecular Formula |
C18H17ClFN3OS |
|---|---|
Molecular Weight |
377.9 g/mol |
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-1-(4-methylphenyl)urea |
InChI |
InChI=1S/C18H17ClFN3OS/c1-11-3-6-14(7-4-11)23(18-21-10-12(2)25-18)17(24)22-13-5-8-16(20)15(19)9-13/h3-9,12H,10H2,1-2H3,(H,22,24) |
InChI Key |
QJJHJDUEZMDHKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN=C(S1)N(C2=CC=C(C=C2)C)C(=O)NC3=CC(=C(C=C3)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![11-Imino-2-(3-pyridinyl)hexahydro-2H-9A,4-(epoxymethano)cyclohepta[B]pyran-3,3,4-tricarbonitrile](/img/structure/B11059623.png)
![4-chloro-2-(7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol](/img/structure/B11059624.png)


![2-fluoro-5-(morpholin-4-ylsulfonyl)-N-[4-(pyridin-4-ylcarbonyl)phenyl]benzamide](/img/structure/B11059631.png)
![N-(2,5-dimethoxyphenyl)-2-(4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B11059632.png)
![5-(4-ethoxyphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11059641.png)



![2,4-Diamino-8-methoxy-5-(2-methoxyphenyl)-5H-chromeno[2,3-B]pyridine-3-carbonitrile](/img/structure/B11059689.png)
![6-(5-Bromothiophen-2-yl)-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11059697.png)
![6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11059706.png)
